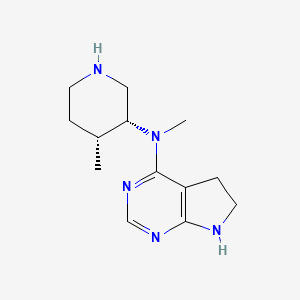

Tofacitinib citrate impurity 70

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h8-9,11,14H,3-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYKLGBHPZPMJQ-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N(C)C2=NC=NC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Regulatory and Quality Assurance Frameworks for Pharmaceutical Impurities Research

International Council for Harmonisation (ICH) Guidelines and Their Research Implications

The International Council for Harmonisation (ICH) has established a series of quality guidelines that are the global standard for impurity management in pharmaceuticals. umd.edu These guidelines provide a scientific and risk-based approach to controlling different types of impurities.

ICH Q3A: Organic Impurities in New Drug Substances

ICH Q3A(R2) provides guidance on the control of organic impurities in new drug substances produced by chemical synthesis. europa.eu Organic impurities can arise from the starting materials, by-products of the synthesis, or degradation of the drug substance. ich.org Tofacitinib (B832) citrate (B86180) impurity 70 is classified as an organic impurity.

The guideline establishes three key thresholds for the control of organic impurities based on the maximum daily dose (MDD) of the drug substance. ich.orgfda.gov

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting | 0.05% | 0.03% |

| Identification | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% |

| Qualification | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% |

| TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guideline. ich.org |

Reporting Threshold : The level at or above which an impurity must be reported in the registration application. ich.org

Identification Threshold : The level at or above which an impurity's structure must be determined. fda.gov

Qualification Threshold : The level at or above which an impurity's biological safety must be established. kobia.kr

For an impurity like Tofacitinib citrate impurity 70, its presence in batches of the Tofacitinib drug substance would be monitored. If its level exceeds 0.05%, it must be reported. If it surpasses the identification threshold, analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for structural elucidation. Should the level exceed the qualification threshold, studies are required to justify the proposed acceptance criterion in the drug substance specification. kobia.kr The process of qualification involves acquiring and evaluating data to establish the biological safety of the impurity at the specified level. kobia.kr

ICH Q3D: Elemental Impurities Considerations

The ICH Q3D guideline establishes a risk-based approach for the control of elemental impurities. europa.eu These impurities can be introduced into the drug product from various sources, including starting materials, manufacturing equipment, and container closure systems. ich.org

Elemental impurities are categorized into classes based on their toxicity and likelihood of occurrence in a drug product:

| Class | Description | Elements |

| Class 1 | Human toxicants that require evaluation in all cases. | As, Cd, Hg, Pb |

| Class 2A | High probability of occurrence from commonly used materials. | Co, Ni, V |

| Class 2B | Lower probability of occurrence, route-dependent. | Ag, Au, Pd, Pt, etc. |

| Class 3 | Relatively low toxicity by the oral route, but require consideration for other routes. | Ba, Cr, Cu, Li, etc. |

| Data sourced from ICH Q3D(R2) Guideline. ich.org |

The guideline requires a risk assessment to determine the potential presence of these elements in the final drug product. phytolab.com For the manufacturing of Tofacitinib, this involves evaluating all raw materials and the manufacturing process to identify potential sources of elemental impurities. ich.org If the risk assessment indicates that an elemental impurity may be present at a level exceeding 30% of its Permitted Daily Exposure (PDE), a control strategy must be implemented to ensure the level in the final product does not exceed the PDE. phytolab.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eufda.gov Such impurities have the potential to directly cause DNA damage, leading to mutations and potentially cancer.

The guideline classifies impurities into five classes to guide the safety assessment and control strategy:

| Class | Description |

| Class 1 | Known mutagenic carcinogens. |

| Class 2 | Known mutagens with unknown carcinogenic potential. |

| Class 3 | Alerting structure, unrelated to the API; no mutagenicity data. |

| Class 4 | Alerting structure, but shared with the API or related compounds found to be non-mutagenic. |

| Class 5 | No structural alert, or alerting structure with sufficient data to demonstrate lack of mutagenicity. |

| Data sourced from ICH M7(R1) Guideline. ich.orgresearchgate.net |

For an impurity like this compound, a computational toxicology assessment would be performed to check for structural alerts for mutagenicity. If an alert is present (Class 3), a bacterial reverse mutation assay (Ames test) would typically be conducted. researchgate.net If the impurity is found to be mutagenic (Class 2), it must be controlled at or below a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, unless compound-specific data are available. ich.orgyoutube.com

ICH Q6A: Specifications and Test Procedures

The ICH Q6A guideline provides guidance on setting specifications, which are a set of criteria to which a drug substance must conform to be considered acceptable for its intended use. europeanpharmaceuticalreview.comgmp-compliance.org A specification includes a list of tests, references to analytical procedures, and appropriate acceptance criteria. ikev.org

For Tofacitinib citrate, the specification would include tests for appearance, identification, assay, and impurities. europeanpharmaceuticalreview.com this compound, if identified and found to be consistently present above the reporting threshold, would be listed as a "specified impurity" in the Tofacitinib drug substance specification. ich.orgikev.org The acceptance criterion for this impurity would be justified based on data from batches used in clinical and safety studies, stability studies, and the manufacturing process capability. ikev.orgich.org The analytical procedure used to detect and quantify the impurity must be validated to ensure it is accurate, precise, specific, and robust. europeanpharmaceuticalreview.com

Global Regulatory Perspectives on Impurity Methodologies

Global regulatory agencies, such as the FDA, EMA, and Japan's Pharmaceuticals and Medical Devices Agency (PMDA), have widely adopted the ICH quality guidelines. ijpras.comumd.edu This has led to a significant harmonization of the regulatory requirements for impurity control. freyrsolutions.comumd.edu An application for a new drug like Tofacitinib submitted in multiple regions can generally use the same data package to address impurity-related concerns, provided it adheres to the ICH standards. fda.gov

However, minor regional differences can still exist. Regulatory bodies may have specific interpretations or additional requirements. Therefore, it remains crucial for pharmaceutical manufacturers to engage with the specific regulatory authorities in the regions where they intend to market their products to ensure full compliance. The overarching global trend is toward greater harmonization and reliance on science- and risk-based principles as championed by the ICH. freyrsolutions.comumd.edu

European Medicines Agency (EMA) Scientific Guidelines on Impurities

The European Medicines Agency (EMA) provides a comprehensive set of scientific guidelines to assist pharmaceutical developers in preparing marketing authorisation applications, with a strong emphasis on controlling impurities in both drug substances and finished products. europa.eu These guidelines are largely harmonized with international standards, particularly those from the International Council for Harmonisation (ICH).

Key EMA and ICH guidelines relevant to the control of an impurity like this compound include:

ICH Q3A (R2): This guideline focuses on impurities in new drug substances. europa.eu It establishes thresholds for reporting, identifying, and qualifying impurities. For any new impurity discovered in the Tofacitinib citrate active pharmaceutical ingredient (API), its level would be compared against these thresholds to determine the required action.

ICH Q3B (R2): This guideline pertains to impurities in new drug products. europa.eufda.gov It addresses degradation products that can form during the manufacturing of the final dosage form or during storage. europa.eu If this compound arises from the degradation of Tofacitinib citrate, this guideline dictates the process for its evaluation. europa.eu

ICH M7 (R1): This is a crucial guideline for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu A critical step for an uncharacterized impurity like this compound would be to assess its structure for any alerts for mutagenicity. If found to be potentially mutagenic, this guideline provides a framework for establishing acceptable intakes, often leveraging the Threshold of Toxicological Concern (TTC) concept.

The regulatory process for an impurity such as this compound would involve its initial detection and characterization. Its origin, whether as a process impurity from the synthesis of Tofacitinib citrate or a degradation product, would be investigated. veeprho.com Based on its concentration in the final product, it would be subject to the thresholds outlined in the table below.

Table 1: EMA/ICH Thresholds for Impurities in New Drug Substances

| Action | Threshold (Maximum Daily Dose ≤ 2 g/day ) | Threshold (Maximum Daily Dose > 2 g/day ) |

|---|---|---|

| Reporting | ≥ 0.05% | ≥ 0.03% |

| Identification | ≥ 0.10% or 1.0 mg per day (whichever is lower) | ≥ 0.05% |

| Qualification | ≥ 0.15% or 1.0 mg per day (whichever is lower) | ≥ 0.05% |

Data sourced from ICH Q3A(R2) guidance documents which are adopted by the EMA. europa.eugmp-compliance.org

United States Food and Drug Administration (USFDA) Impurity Guidance

The United States Food and Drug Administration (USFDA) also provides robust guidance for the control of impurities in pharmaceuticals, ensuring that drugs marketed in the U.S. are safe and effective. The USFDA's guidances are harmonized with the ICH guidelines, presenting a largely unified approach with the EMA. pharmaffiliates.com The primary documents are the FDA guidances for industry, Q3A(R2) for Impurities in New Drug Substances and Q3B(R2) for Impurities in New Drug Products. fda.govfda.gov

For a manufacturer of Tofacitinib citrate, the presence of Impurity 70 would trigger a well-defined analytical and regulatory pathway. The process involves:

Reporting: All impurities found at levels above the reporting threshold must be documented in the chemistry, manufacturing, and controls (CMC) section of a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA). regulations.govfederalregister.gov

Identification: If an impurity exceeds the identification threshold, the manufacturer must determine its chemical structure. gmp-compliance.org For this compound, this would involve techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. knorspharma.com

Qualification: Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. regulations.gov If this compound is present at levels higher than the qualification threshold, its safety must be justified through toxicological studies or by providing evidence from scientific literature. regulations.gov An impurity that is also a significant metabolite of the drug substance is generally considered qualified. regulations.gov

Table 2: USFDA/ICH Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% or 2 mg TDI (whichever is lower) | 0.5% or 5 mg TDI (whichever is lower) |

| > 1 g | 0.1% | 0.2% or 3 mg TDI (whichever is lower) | 0.5% or 20 mg TDI (whichever is lower) |

TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) guidance documents adopted by the FDA. fda.gov

Pharmacopoeial Standards for Impurity Analysis (e.g., USP, EP)

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are compendia of quality standards for medicines. alfa-chemistry.comenamine.net They play a vital role in the control of impurities by providing official monographs for drug substances and products. knorspharma.com

A monograph for Tofacitinib Citrate in the USP or EP would typically include:

An identification test to confirm the identity of the API.

An assay to determine its potency.

Specific tests and acceptance criteria for known impurities. knorspharma.com

If this compound were a known and characterized impurity, it would likely be listed in the Tofacitinib Citrate monograph with a specific acceptance limit. To perform these tests accurately, pharmaceutical manufacturers rely on highly purified Impurity Reference Standards . enamine.netusp.org The availability of a reference standard for this compound is essential for validating analytical methods (like HPLC) used to detect and quantify its presence in the API or final product. pharmaffiliates.comknorspharma.com In the absence of a specific monograph, the general chapters of the pharmacopoeias on impurities provide the default framework for control. knorspharma.com

Threshold of Toxicological Concern (TTC) Concept in Impurity Risk Assessment Research

The Threshold of Toxicological Concern (TTC) is a pragmatic risk assessment tool used to define an acceptable intake level for any chemical, including impurities, that has not been adequately studied but is present at very low levels in food, cosmetics, or pharmaceuticals. pharmaknowledgeforum.comzamann-pharma.comeuropa.eu This approach is particularly valuable for impurities where creating a full toxicological profile would be impractical. zamann-pharma.com The TTC concept is based on the principle that there is a human exposure threshold below which there is a very low probability of an appreciable risk to human health. europa.eu

The application of the TTC is especially critical for potentially genotoxic impurities (PGIs). For most PGIs, a TTC of 1.5 µg per person per day is considered to be associated with a negligible lifetime cancer risk (less than 1 in 100,000). pharmaknowledgeforum.comeuropa.euoup.com

For an impurity like this compound, the TTC framework would be applied as follows:

The chemical structure of the impurity would be evaluated for any structural alerts indicative of genotoxicity using computational toxicology methods (in silico analysis).

If a structural alert is identified, and in the absence of carcinogenicity data, the impurity would be treated as a mutagenic impurity.

The control strategy would then aim to limit the daily exposure of the patient to this impurity to below the 1.5 µ g/day TTC value. pharmaknowledgeforum.com This TTC value is then used to calculate the maximum allowable concentration of the impurity in the drug substance based on the drug's maximum daily dose. europa.eu

Table 3: General Thresholds of Toxicological Concern (TTC) for Oral Exposure

| Class of Compound | TTC Value (µ g/person/day ) | Description |

|---|---|---|

| Cramer Class I | 1800 | Substances with simple chemical structures and efficient metabolic pathways, suggesting low toxicity. |

| Cramer Class II | 540 | Substances with structural features that are less innocuous than Class I but without strong alerts for toxicity. |

| Cramer Class III | 90 | Substances with structural features suggesting potential for significant toxicity. |

| Genotoxic Impurities | 1.5 | Impurities with structural alerts for mutagenicity, corresponding to a 10⁻⁵ excess cancer risk. |

Data sourced from scientific reviews and regulatory guidance on the TTC concept. pharmaknowledgeforum.comeuropa.eunih.gov

Inability to Fulfill Request Due to Ambiguous Compound Identity

We are unable to generate the requested article on "this compound" because this specific designation does not correspond to a single, unambiguously identified chemical substance in the accessible scientific literature or public databases. Our investigation has revealed conflicting information regarding the chemical structure of the compound referred to as "Tofacitinib impurity 70," preventing the creation of a scientifically accurate and authoritative article as per the user's instructions.

Extensive searches have identified multiple, different chemical structures assigned the name "Tofacitinib impurity 70" by various chemical suppliers. For instance:

One supplier identifies it as (Z)-2-((3R,4R)-3-((1H-indol-4-yl)(methyl)amino)-4-methylpiperidine-1-carbonyl)-3-amino-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enenitrile, with the molecular formula C34H42N10O2.

Other sources, including public chemical databases, associate the same name with a compound having the molecular formula C13H21N5.

Yet another supplier links the name to a structure with the molecular formula C19H22N8.

This lack of a consistent, universally recognized chemical identity for "Tofacitinib impurity 70" suggests that this name is likely a non-standard, internal catalog number used differently by various manufacturers.

Furthermore, a review of scientific studies on the forced degradation of Tofacitinib citrate did not yield any mention of a degradation product specifically named "impurity 70." While these studies identify various degradants formed under stress conditions such as hydrolysis, oxidation, and heat, none are labeled with this particular numerical designation.

Given that the core requirement of the request is to focus solely on the formation and characterization of "this compound," the ambiguity surrounding its fundamental chemical identity makes it impossible to proceed. Writing an article based on one of the conflicting structures would be arbitrary and likely inaccurate. To provide a scientifically sound and reliable report, a definitive chemical name (IUPAC or other systematic name) or a specific CAS number for the intended impurity is required.

Formation and Characterization of Tofacitinib Citrate Impurity 70

Degradation Pathways and Mechanisms Leading to Tofacitinib (B832) Citrate (B86180) Impurity 70

Forced Degradation Study Methodologies for Tofacitinib Citrate

Humidity Stress Conditions

Forced degradation studies are a key component of drug development, providing insights into the stability of a drug substance under various environmental stresses. These studies intentionally degrade the drug to identify potential degradation products and establish degradation pathways. One such stress condition is humidity.

While specific data on the formation of "Tofacitinib citrate impurity 70" under humidity stress is not detailed in the provided search results, the general principles of forced degradation studies are well-established. These studies expose the drug substance to conditions like high humidity (e.g., 75% relative humidity) to accelerate degradation. The degradation products are then analyzed to understand the drug's stability profile. Tofacitinib has been shown to be susceptible to degradation under various stress conditions, including hydrolytic (acidic and basic), oxidative, and thermal conditions. researchgate.net It is plausible that humidity could contribute to hydrolytic degradation pathways.

Structural Elucidation Research of Degradation Products and Impurity 70

The identification and characterization of impurities are critical for ensuring the quality and safety of a drug. Advanced analytical techniques are employed to elucidate the structures of these impurities.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution time-of-flight mass spectrometry (TOF-MS) and tandem mass spectrometry (MS/MS), are powerful tools for separating, detecting, and identifying process-related impurities and degradation products of tofacitinib. researchgate.net These techniques provide accurate mass measurements, which help in determining the elemental composition of the impurities. Further structural confirmation is often achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Forced degradation studies of tofacitinib have revealed that it is susceptible to degradation under acidic, basic, thermal, and oxidative conditions, while remaining stable under photolytic conditions. researchgate.net In one study, eleven major related substances were identified, comprising five process-related substances and six degradation products. researchgate.net The structures of three of these were confirmed by NMR spectroscopy after they were synthesized. researchgate.net The primary sites of hydrolytic degradation under acidic and basic conditions are the amide and cyano groups of the 3-oxopropanenitrile (B1221605) moiety. walshmedicalmedia.comdergipark.org.tr Under oxidative stress, the pyrrole (B145914) ring double bond is a point of vulnerability. walshmedicalmedia.com

While the specific structure of "Impurity 70" is not explicitly defined in the provided results, the methodologies described are precisely those that would be used for its structural elucidation.

Synthetic Pathways and Generation Mechanisms of Tofacitinib Impurities

Impurities can be introduced during the synthesis of the active pharmaceutical ingredient (API) or can be formed through degradation. Understanding these pathways is essential for controlling impurity levels in the final drug product.

Process-Related Impurity Formation During Tofacitinib Synthesis

The synthesis of tofacitinib is a multi-step process, and impurities can be generated at various stages. These are known as process-related impurities and can include starting materials, intermediates, by-products, and reagents. For example, the synthesis of tofacitinib often involves the N-nitrile acetylation of a piperidine (B6355638) ring. google.com The reagents and conditions used in this and other steps can lead to the formation of specific impurities.

One patented method for synthesizing a tofacitinib impurity involves reacting N-methyl-N-((3R, 4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (B599025) with methyl 3-chloro-3-oxopropanoate. google.com This reaction produces an intermediate that is then treated with an alkaline reagent and subsequently acidified to yield the impurity 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid. google.com This demonstrates how specific reactants and synthetic steps can lead to the formation of known impurities.

Design and Development of Impurity Synthesis Routes for Reference Standards

To accurately quantify and control impurities in a drug substance, pure reference standards of these impurities are required. The synthesis of these reference standards is a critical aspect of pharmaceutical quality control.

Several methods for the synthesis of tofacitinib impurities have been developed. For instance, a method for preparing two key related substances, referred to as compound I and compound II, involves the controlled hydrolysis of the nitrile group of tofacitinib under specific acidic conditions. google.com The synthesis of another impurity, bis[(3R,4R)-4-methyl-3-[methyl(7H-pyrrole[2,3-d]pyrimidin-4-yl)amino]piperidin-1-carbonylmethyl]amine, was achieved using (3R,4R)-4-methyl-3-[methyl(7H-pyrrole[2,3-d]pyrimidin-4-yl)amino]piperidine and iminodiacetic acid as starting materials. cjph.com.cn The structure of this synthesized impurity was confirmed by HPLC to match an impurity found in the crude tofacitinib product. cjph.com.cn

The availability of these synthesized impurity reference standards is crucial for method validation, stability studies, and routine quality control of tofacitinib. synzeal.com

Precursor Identification and Reaction Optimization in Impurity Synthesis

The efficient synthesis of impurity reference standards relies on the identification of suitable precursors and the optimization of reaction conditions to maximize yield and purity.

For example, in the synthesis of a tofacitinib impurity, N-methyl-N-((3R, 4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride serves as a key precursor. google.com The reaction conditions, such as the choice of solvent, acid-binding agent, and temperature, are carefully controlled to ensure the desired product is obtained. google.com In another instance, the synthesis of a tofacitinib impurity was achieved by reacting compound II with ethyl cyanoacetate (B8463686) in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and n-butanol at an elevated temperature. patsnap.com

The development of these synthetic routes often involves overcoming challenges such as the formation of other impurities and the need for simple and efficient purification methods to obtain high-purity reference standards. google.com

Advanced Analytical Methodologies for Tofacitinib Citrate Impurity 70

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are central to the impurity profiling of active pharmaceutical ingredients (APIs) like Tofacitinib (B832) citrate (B86180). These methods enable the separation, detection, and quantification of impurities, ensuring the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a predominant technique employed for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical step in the analysis of Tofacitinib citrate and its impurities. Method development involves a systematic optimization of various parameters to achieve the desired separation and sensitivity for all relevant compounds, including Tofacitinib citrate impurity 70.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the analysis of Tofacitinib and its impurities. pharmacompass.comscribd.comsynzeal.compnrjournal.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This allows for the effective separation of compounds with varying polarities. Several studies have detailed the development and validation of RP-HPLC methods for the quantification of Tofacitinib and its related substances, which would be applicable for the analysis of this compound. scribd.comsynzeal.com These methods are crucial for routine quality control and stability studies of the drug substance. scribd.com

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative and effective approach for the separation of polar compounds that may be poorly retained in reverse-phase chromatography. namiki-s.co.jppnrjournal.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This technique has been successfully applied to the analysis of Tofacitinib and its impurities, demonstrating the versatility of liquid chromatography in handling the diverse chemical space of these compounds. namiki-s.co.jppnrjournal.com The use of HILIC can sometimes eliminate the need for ion-pairing reagents, which can be beneficial for method robustness and compatibility with mass spectrometry. namiki-s.co.jppnrjournal.com

The choice of stationary phase is a critical parameter in HPLC method development as it dictates the separation mechanism. For RP-HPLC analysis of Tofacitinib and its impurities, C18 columns are frequently employed. scribd.comsynzeal.comsimsonpharma.com These columns, with their octadecylsilane-bonded silica (B1680970), provide a non-polar surface for the separation of moderately polar to non-polar analytes. The selection of a specific C18 column can be further optimized based on particle size, pore size, and end-capping to achieve the desired resolution and peak shape.

For HILIC applications, specialized polar stationary phases are utilized. namiki-s.co.jppnrjournal.com These can include bare silica or silica bonded with polar functional groups. The optimization of the stationary phase in HILIC is crucial for achieving the desired retention and selectivity for polar impurities like this compound.

Table 1: Examples of Stationary Phases Used in the Analysis of Tofacitinib and its Impurities

| Chromatographic Mode | Stationary Phase | Application |

| RP-HPLC | C18 | General impurity profiling of Tofacitinib. scribd.comsynzeal.comsimsonpharma.com |

| HILIC | Polar stationary phase | Separation of polar impurities of Tofacitinib. namiki-s.co.jppnrjournal.com |

The mobile phase composition plays a pivotal role in controlling the retention and elution of analytes in HPLC. In RP-HPLC methods for Tofacitinib analysis, the mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. scribd.comsynzeal.comsimsonpharma.com The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the ionization state of the analytes and improve separation.

Gradient elution is a common strategy where the composition of the mobile phase is changed over the course of the analysis. scribd.comsynzeal.com This is particularly useful for separating a complex mixture of compounds with a wide range of polarities, such as Tofacitinib and its various impurities. A gradient program allows for the elution of weakly retained compounds early in the run, while strongly retained compounds are eluted later by increasing the organic solvent concentration. This approach often leads to improved peak shapes and shorter analysis times compared to isocratic elution (constant mobile phase composition).

Table 2: Representative Mobile Phase Compositions and Elution Strategies

| Chromatographic Mode | Mobile Phase A | Mobile Phase B | Elution Type |

| RP-HPLC | Phosphate (B84403) buffer with an ion-pairing agent | Acetonitrile/Buffer mixture | Gradient |

| HILIC | Phosphate buffer (pH 7.0) | Acetonitrile | Isocratic |

| RP-HPLC | pH 3.0 phosphate buffer | Acetonitrile | Gradient |

This table presents a generalized summary based on various reported methods for Tofacitinib and its impurities.

Following separation by the HPLC column, the analytes need to be detected. Ultraviolet (UV) detection is a common and robust technique used for the analysis of Tofacitinib and its impurities. namiki-s.co.jpscribd.comsynzeal.compnrjournal.com The wavelength for detection is chosen based on the UV absorbance spectrum of the analytes to ensure maximum sensitivity.

A Photodiode Array (PDA) detector is an advanced form of UV detector that can acquire the entire UV spectrum of each eluting peak. scribd.com This provides additional information that can be used to assess peak purity and aid in the identification of unknown impurities by comparing their spectra with those of reference standards. The use of a PDA detector enhances the specificity of the analytical method.

Table 3: Common Detection Techniques for Tofacitinib Impurity Analysis

| Detection Technique | Principle | Application in Tofacitinib Analysis |

| Ultraviolet (UV) | Measures the absorbance of UV light by the analyte. | Quantitative analysis of Tofacitinib and its impurities at a specific wavelength. namiki-s.co.jpscribd.comsynzeal.compnrjournal.com |

| Photodiode Array (PDA) | Acquires the full UV-Vis spectrum of the analyte. | Peak purity assessment and impurity identification. scribd.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the identification and quantification of pharmaceutical impurities due to its high sensitivity and specificity. For the analysis of potential "this compound" structures and other related substances, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a mass spectrometer is typically employed.

The chromatographic separation is generally achieved on a C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent like acetonitrile or methanol. This gradient elution allows for the effective separation of the main API, tofacitinib, from its various impurities, which may have a wide range of polarities.

The mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap, provides definitive identification. By determining the precise mass-to-charge ratio (m/z) of the eluting compounds, analysts can confirm the identity of known impurities and elucidate the structures of unknown ones. For quantification, LC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying impurities at very low levels. While specific LC-MS methods for a definitive "impurity 70" are not publicly detailed, the United States Pharmacopeia (USP) has outlined general HPLC methods for the analysis of tofacitinib and its organic impurities, which can be adapted for LC-MS analysis. usp.org

Validation of Analytical Methods for this compound Quantification

Method validation is a mandatory requirement by regulatory agencies to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. The validation of a method for quantifying an impurity like "this compound" would follow the guidelines of the International Council for Harmonisation (ICH).

Specificity and Peak Purity Evaluation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and the API itself. In an HPLC method, this is demonstrated by showing that the peak for the impurity is well-resolved from all other peaks in the chromatogram. Peak purity analysis, often performed using a photodiode array (PDA) detector, is crucial to confirm that the chromatographic peak of the impurity is not co-eluting with any other substance. A patent for a tofacitinib citrate impurity mentions an analysis method that is described as sensitive, rapid, and having good specificity. pharmaffiliates.com

Linearity and Calibration Curve Establishment

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To establish linearity for an impurity, a series of solutions with known concentrations of the impurity standard are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1, indicating a strong linear relationship. For instance, a study on an amine impurity in tofacitinib demonstrated linearity over a concentration range of 0.0998-0.725 µg/mL with a correlation coefficient of 0.9999. pnrjournal.com

Table 1: Illustrative Linearity Data for a Tofacitinib Impurity

| Concentration (µg/mL) | Peak Area |

|---|---|

| 0.1 | 1205 |

| 0.2 | 2410 |

| 0.4 | 4825 |

| 0.6 | 7230 |

| 0.8 | 9640 |

| Correlation Coefficient (r) | 0.9999 |

Note: This table presents illustrative data and is not specific to "this compound."

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected by the method but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable levels of accuracy and precision. These are typically determined from the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. For a related amine impurity in tofacitinib, the LOQ was reported to be within acceptable criteria. pnrjournal.com

Table 2: Typical LOD and LOQ Values for a Pharmaceutical Impurity

| Parameter | Value | Method of Determination |

|---|---|---|

| LOD | 0.03 µg/mL | Signal-to-Noise Ratio (3:1) |

| LOQ | 0.1 µg/mL | Signal-to-Noise Ratio (10:1) |

Note: This table presents illustrative data and is not specific to "this compound."

Accuracy and Precision Assessments (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results to the true value. It is usually assessed by analyzing samples spiked with a known amount of the impurity standard at different concentration levels and calculating the percentage recovery.

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. For example, a validation study for a tofacitinib impurity method might demonstrate an RSD of less than 5% for precision. pnrjournal.com

Table 3: Example of Accuracy and Precision Data for an Impurity

| Concentration Level | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |

|---|---|---|---|

| Low | 99.5 | 1.2 | 1.8 |

| Medium | 100.2 | 0.9 | 1.5 |

Note: This table presents illustrative data and is not specific to "this compound."

Robustness and Solution Stability Studies

Robustness and solution stability are cornerstone validation parameters that ensure an analytical method is reliable under routine use and that the analyte remains stable during the analytical process.

Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of Tofacitinib and its impurities, robustness is typically evaluated by intentionally altering chromatographic conditions and observing the effect on the results.

Key parameters that are often varied include:

Flow Rate: Typically altered by ±0.1 to ±0.2 mL/min from the nominal rate. usp.org

Column Temperature: Varied by ±3°C to ±5°C. usp.org

Mobile Phase pH: Adjusted by ±0.2 units. usp.org

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to buffer is slightly changed. amazonaws.comjournaljpri.com

In these studies, the system suitability parameters, such as resolution between peaks and peak symmetry, must remain within the predefined acceptance criteria. For instance, a study might require the resolution between any two known impurities and the main drug peak to be not less than 1.5. The relative retention time of the impurities should also show no significant change. A study on Tofacitinib oral solution demonstrated that even with deliberate changes to flow rate, column temperature, and mobile phase composition, the system suitability criteria were met, confirming the method's robustness. usp.org

| Parameter Varied | Typical Variation | Acceptance Criteria Example |

| Flow Rate | ± 10% (e.g., 1.0 ± 0.1 mL/min) | Resolution ≥ 1.5, Tailing Factor ≤ 2.0 |

| Column Temperature | ± 5°C (e.g., 25 ± 5°C) | No significant change in relative retention time |

| Mobile Phase pH | ± 0.2 units | Peak purity of analyte and impurities remains acceptable |

| Organic Phase Composition | ± 2% absolute | System suitability parameters are met |

Solution Stability

Solution stability studies are conducted to determine the time for which standard and sample solutions remain stable without significant degradation under specified storage conditions. This ensures that the results obtained are accurate, even if there are delays between solution preparation and analysis.

For Tofacitinib and its impurities, stability is often assessed under various conditions:

Benchtop Stability: Solutions are kept at room temperature for extended periods, such as 24 to 48 hours. d-nb.infowisdomlib.orgresearchgate.net

Refrigerated Stability: Solutions are stored at 2-8°C to determine if cooler temperatures can prolong stability. amazonaws.comjournaljpri.comresearchgate.net

Studies have shown that standard and sample solutions of Tofacitinib and its related substances are stable for up to 48 hours at both room temperature and under refrigeration. amazonaws.comwisdomlib.orgresearchgate.net Another study established solution stability for up to four days. amazonaws.comjournaljpri.com The stability is confirmed by analyzing the solutions at different time points and ensuring that the concentration of the impurities does not change significantly from the initial measurement.

| Condition | Duration | Acceptance Criteria Example |

| Benchtop (Room Temperature) | 24 - 48 hours | Impurity content changes by ≤ 0.05% |

| Refrigerated (2-8°C) | 48 hours | No significant degradation peaks appear |

| Extended (e.g., 4 Days) | 96 hours | Assay value remains within 98-102% of initial |

System Suitability Testing

System suitability testing (SST) is an integral part of any analytical chromatographic method. It is performed before and sometimes during a sequence of analyses to verify that the chromatographic system is performing adequately for the intended application. ijsart.com SST parameters are established during method validation and are crucial for ensuring the quality and consistency of the analytical results. wisdomlib.orgjournaljpri.com

For the analysis of Tofacitinib impurities, a system suitability solution is typically prepared. This solution often contains the main Tofacitinib citrate compound and a mixture of known impurities at specified concentrations. usp.orgpnrjournal.com Injecting this solution allows for the evaluation of several key performance indicators of the HPLC system.

Common system suitability parameters and their typical acceptance criteria include:

Resolution (Rs): This measures how well two adjacent peaks are separated. For impurity analysis, the resolution between the principal peak and the nearest impurity, as well as between adjacent impurity peaks, is critical. A common acceptance criterion is a resolution of not less than 1.5 or 2.0. usp.org

Tailing Factor (T): Also known as the asymmetry factor, this measures the symmetry of a chromatographic peak. A perfectly symmetrical peak has a tailing factor of 1.0. For quantitative analysis, the tailing factor for the Tofacitinib peak should typically not be more than 2.0.

Theoretical Plates (N): This is a measure of the column's efficiency. A higher number of theoretical plates indicates better separation efficiency. A typical requirement is for the Tofacitinib peak to have not less than 3000 theoretical plates.

Relative Standard Deviation (%RSD): This is a measure of the precision of the system. It is determined by making multiple (typically five or six) injections of a standard solution. The %RSD of the peak areas for the replicate injections should be low, often not more than 5.0% for impurity quantification at the specification level. pnrjournal.com

| Parameter | Purpose | Typical Acceptance Criteria |

| Resolution (Rs) | Ensures separation of adjacent peaks. | NLT 1.5 between critical peak pairs. usp.org |

| Tailing Factor (T) | Measures peak symmetry. | NMT 2.0 for the analyte peak. |

| Theoretical Plates (N) | Measures column efficiency. | NLT 3000 for the analyte peak. |

| % Relative Standard Deviation (%RSD) | Confirms injection precision. pnrjournal.com | NMT 5.0% for impurity standard injections. pnrjournal.com |

By consistently meeting these system suitability criteria, an analytical laboratory can have high confidence in the accuracy, precision, and reliability of the data generated for Tofacitinib citrate and all its related impurities, including a theoretical "impurity 70."

Strategies for the Control of Tofacitinib Citrate Impurity 70

Development of Control Strategies for Process-Related Impurities

Process-related impurities in Tofacitinib (B832) citrate (B86180) are substances that are formed during the manufacturing process of the API. These can include unreacted starting materials, intermediates, by-products, and reagents. The control of these impurities is paramount and begins with a deep understanding of the synthetic route.

A key strategy involves the careful selection and optimization of the synthetic pathway to minimize the formation of impurities. For instance, different synthetic routes for Tofacitinib have been developed, each with its own impurity profile. The choice of solvents, reagents, and reaction conditions such as temperature and pressure plays a crucial role in controlling the levels of process-related impurities.

Furthermore, purification techniques are optimized at various stages of the synthesis. Crystallization is a common and effective method for removing impurities from the final API. The choice of solvent for crystallization is critical to ensure high purity and yield. Chromatographic techniques may also be employed for the removal of closely related impurities that are difficult to separate by crystallization.

Key Process Control Parameters for Tofacitinib Synthesis

| Parameter | Control Strategy | Impact on Impurity Profile |

|---|---|---|

| Raw Material Quality | Stringent specifications and testing of starting materials and reagents. | Prevents introduction of impurities at the beginning of the synthesis. |

| Reaction Temperature | Precise temperature control during each synthetic step. | Minimizes the formation of temperature-sensitive by-products. |

| pH Control | Maintaining optimal pH throughout the reaction and work-up procedures. | Influences reaction kinetics and can prevent the formation of pH-dependent impurities. |

| Purification Method | Optimization of crystallization conditions (solvent, temperature, cooling rate). | Enhances the removal of a wide range of process-related impurities. |

Research on Setting Impurity Specification Limits and Reporting Thresholds

The establishment of appropriate specification limits for impurities is a critical regulatory requirement. These limits are based on a combination of safety data and the capabilities of the manufacturing process. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for setting impurity limits.

For known impurities, the limits are often based on toxicological data. For unknown impurities, the ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identification, and qualification.

ICH Impurity Thresholds

| Threshold | Maximum Daily Dose ≤ 2 g/day |

|---|---|

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |

Research into setting specific limits for Tofacitinib impurities involves a thorough risk assessment. This includes evaluating the potential for genotoxicity of the impurities. Any impurity with a structural alert for mutagenicity would require a much lower limit, often in the parts per million (ppm) range, based on the Threshold of Toxicological Concern (TTC) concept.

Quality by Design (QbD) Approaches in Impurity Control Research

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles is highly effective in controlling impurities in Tofacitinib citrate.

In the context of impurity control, a QbD approach involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final drug product.

Identifying Critical Quality Attributes (CQAs): Impurity levels are considered critical quality attributes of both the API and the drug product.

Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Through risk assessment and experimental studies (e.g., Design of Experiments - DoE), the material attributes and process parameters that have a significant impact on impurity formation are identified.

Establishing a Design Space: A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the design space ensures that the impurity levels will remain within the specified limits.

Implementing a Control Strategy: This includes in-process controls and real-time monitoring to ensure the process remains within the design space.

Continual Improvement: The process and product are continually monitored and improved over the product lifecycle.

By implementing a QbD approach, manufacturers can build quality into the product from the outset, leading to a more robust and reliable process for controlling impurities like "Tofacitinib citrate impurity 70".

Emerging Trends and Future Directions in Tofacitinib Impurity Research

Development of Orthogonal Analytical Methods for Impurity Analysis

The principle of using orthogonal analytical methods—employing multiple, independent techniques to analyze the same sample—is becoming a cornerstone of robust impurity profiling in the pharmaceutical industry. alphalyse.com This approach significantly enhances the confidence in analytical results by mitigating the inherent biases of any single method. alphalyse.com For a complex molecule like Tofacitinib (B832), a multi-faceted analytical strategy is essential for comprehensive impurity characterization.

Traditionally, High-Performance Liquid Chromatography (HPLC) has been a workhorse for impurity analysis. google.com A typical Reverse-Phase HPLC (RP-HPLC) method for Tofacitinib might utilize an octadecylsilane (B103800) bonded silica (B1680970) column and a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724). google.compnrjournal.com However, to ensure all potential impurities are detected and accurately quantified, orthogonal methods are increasingly being integrated.

Examples of orthogonal techniques that can be paired with traditional HPLC methods include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination provides not only chromatographic separation but also mass information, enabling the identification of unknown impurities. alphalyse.com

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-mass ratio in an electric field, offering a different separation mechanism than HPLC and thus providing an orthogonal perspective.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about impurities, aiding in their definitive identification.

The United States Pharmacopeia (USP) is actively developing and validating methods for Tofacitinib and its impurities, often employing a combination of HPLC with UV and photodiode array (PDA) detectors. usp.orgusp.org These methods are designed to be specific, linear, accurate, and precise for the evaluation of organic impurities. usp.org

Table 1: Orthogonal Analytical Techniques for Tofacitinib Impurity Profiling

| Analytical Technique | Principle of Separation/Detection | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Retention time, quantification. google.compnrjournal.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination. | Retention time, quantification, molecular weight, structural fragments. alphalyse.com |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Migration time, quantification, charge and size information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Detailed structural elucidation of impurities. |

Advanced Computational and In Silico Methods for Impurity Prediction

In recent years, computational and in silico methods have emerged as powerful tools for predicting potential impurities in drug substances. These approaches can significantly streamline the drug development process by identifying potential issues early on, allowing for proactive process optimization and analytical method development.

For Tofacitinib, computational models can be used to:

Predict Degradation Pathways: By simulating the chemical environment and potential stressors (e.g., acid, base, oxidation, light), these models can predict the likely degradation products that may form over time.

Identify Potential Genotoxic Impurities: Specific computational tools can assess the likelihood of an impurity being genotoxic, which is a critical safety concern.

Guide Analytical Method Development: By predicting the physicochemical properties of potential impurities, such as their polarity and pKa, computational methods can aid in the selection of appropriate chromatographic conditions.

A study utilizing machine learning predicted 58 potential off-target biological targets for Tofacitinib, demonstrating the power of computational approaches in understanding the broader pharmacological profile of a drug and its potential interactions. chemrxiv.org While this study focused on off-target effects, similar methodologies can be adapted to predict the formation of process-related impurities and degradation products.

The development of novel impurities, such as 3-((3R,4R)-3-((7-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-4-yl)(methyl)amino)-4-methylpiperidine-1-yl)-3-oxopropionitrile, and their corresponding analytical methods highlights the ongoing need for both synthetic chemistry and advanced analytical techniques to control product quality effectively. scispace.com

Continuous Improvement and Harmonization of Impurity Control Standards

The control of impurities in pharmaceuticals is a global endeavor, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) providing stringent guidelines. A key trend in this area is the move towards harmonization of these standards to ensure consistent quality and facilitate the global exchange of pharmaceutical products.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) plays a crucial role in developing guidelines for impurity control, such as ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). These guidelines establish thresholds for reporting, identification, and qualification of impurities.

For Tofacitinib, this means that manufacturers must adhere to these harmonized standards, which necessitates the use of highly sensitive and validated analytical methods. The availability of well-characterized reference standards for known impurities, including "Tofacitinib citrate (B86180) impurity 70," is essential for the accurate quantification and control of these substances. aquigenbio.com

The ongoing efforts by organizations like the USP to develop and publish emerging standards for drugs like Tofacitinib contribute significantly to this harmonization process. usp.orgusp.org By providing publicly available, validated analytical methods, they facilitate a more transparent and consistent approach to quality control across the industry. This continuous improvement cycle, driven by both regulatory expectations and scientific advancements, is fundamental to ensuring the safety and efficacy of Tofacitinib for patients worldwide.

Q & A

Q. What analytical techniques are recommended for identifying and characterizing Tofacitinib citrate impurity 70?

- Methodological Answer : Impurity characterization requires a multi-technique approach.

- DSC Analysis : Determine thermal behavior (e.g., melting points, decomposition). Tofacitinib citrate exhibits a sharp endothermic peak at ~211.67°C . Compare impurity thermal profiles with the parent compound to detect deviations.

- XRD : Confirm crystallinity and polymorphic differences. Pure Tofacitinib citrate shows distinct crystalline peaks .

- UV Spectroscopy : Use λmax at 287 nm (pH 6.8 phosphate buffer or 0.1 N HCl) for quantification . Validate impurity-specific absorption wavelengths through pH-gradient scans .

- HPLC/LC-MS : For separation and structural elucidation, reference chromatographic conditions from Box-Behnken DOE models .

Q. How can researchers validate the purity of this compound during synthesis?

- Methodological Answer :

- Partition Coefficient (Log P) : Measure using oil-water separation funnel assays to assess hydrophobicity, ensuring consistency with expected impurity properties .

- Melting Point Analysis : Compare experimental values (e.g., 210°C for pure Tofacitinib citrate ) with impurity data. Deviations >2°C indicate contamination.

- FTIR : Match characteristic peaks (e.g., 1,732 cm⁻¹ for ester groups) to reference spectra. Novel peaks in impurity samples suggest structural anomalies .

Advanced Research Questions

Q. How can contradictions in thermal stability data for this compound be resolved?

- Methodological Answer : Discrepancies in DSC profiles (e.g., onset/peak temperatures) may arise from:

- Sample Preparation : Ensure uniform particle size (~29.85 µm) to avoid thermal lag .

- Experimental Conditions : Control heating rates (e.g., 10°C/min) and purge gases (e.g., nitrogen) to replicate literature protocols .

- Cross-Validation : Combine with TGA to correlate mass loss events with DSC endotherms. For example, decomposition near 216°C should align with TGA mass transitions.

Q. What experimental design strategies optimize impurity profiling methods for Tofacitinib citrate?

- Methodological Answer :

- Box-Behnken DOE : Use 3-level factorial designs to evaluate critical factors (e.g., mobile phase pH, column temperature) .

- Response Surface Modeling : Predict optimal LC-MS conditions (e.g., ionization efficiency) using Design-Expert software .

- Robustness Testing : Vary parameters ±5% (e.g., flow rate, wavelength) to validate method stability under ICH Q2(R1) guidelines .

Q. How can dissociation constants (pKa) of this compound be determined experimentally?

- Methodological Answer :

- UV Spectral Analysis : Prepare pH-gradient solutions (2–12) and measure absorbance ratios at λmax (287 nm). Plot log[(Aionized/Amolecular)] vs. pH to identify inflection points (pKa ≈ 6.0) .

- Software Validation : Cross-check results with computational tools (e.g., ACD/Labs) using molecular descriptors from the impurity’s structure .

Q. What strategies address conflicting data in impurity stability studies under stress conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose impurity samples to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) . Monitor degradation pathways via HPLC peak area changes.

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions. Significant differences (p < 0.05) indicate condition-specific instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.